

understanding the molecular targets of Englerin A

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Compound of Interest

Compound Name: Englerin A

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An In-Depth Technical Guide to the Molecular Targets of **Englerin A**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Englerin A, a guaiane sesquiterpene isolated from the bark of the East African plant *Phyllanthus engleri*, has garnered significant attention in the scientific community for its potent and selective cytotoxic activity against renal cancer cells.[1][2] This technical guide provides a comprehensive overview of the molecular targets of **Englerin A**, detailing its mechanism of action, associated signaling pathways, and the experimental methodologies used to elucidate these findings. The information presented is intended to serve as a valuable resource for researchers and professionals involved in oncology, pharmacology, and drug development.

Primary Molecular Targets: TRPC4 and TRPC5 Channels

The primary molecular targets of **Englerin A** have been identified as the transient receptor potential canonical (TRPC) channels, specifically TRPC4 and TRPC5.[3][4][5][6] **Englerin A** acts as a potent and selective agonist of these channels, which are non-selective cation channels permeable to Ca^{2+} and Na^{+} . [3][5][6] The activation of TRPC4 and TRPC5 by **Englerin A** is direct and occurs through a high-affinity extracellular binding site.[3][5]

Studies have shown that the expression of TRPC4 is both necessary and sufficient for **Englerin A**-induced growth inhibition in cancer cell lines.[4] Furthermore, **Englerin A** has been found to activate heteromeric channels formed by TRPC4 and TRPC1.[5][7] While **Englerin A** potently activates TRPC4 and TRPC5, it does not affect other TRP channels such as TRPC3, TRPC6, TRPM2, or TRPV4.[5]

Quantitative Data: Potency of Englerin A

The potency of **Englerin A** in activating TRPC4 and TRPC5 channels and its cytotoxic effects on cancer cell lines have been quantified in several studies. The following tables summarize these key quantitative findings.

| Target | Parameter | Value | Cell Line/System |
|--------------------|------------------|---------|---|
| TRPC4 | EC ₅₀ | 11.2 nM | HEK 293 cells over-expressing human TRPC4 |
| TRPC5 | EC ₅₀ | 7.6 nM | HEK 293 cells over-expressing human TRPC5 |
| Endogenous TRPC4/5 | EC ₅₀ | 10 nM | A498 renal cancer cells |

Table 1: Potency of **Englerin A** on TRPC4 and TRPC5 Channels. EC₅₀ values represent the concentration of **Englerin A** required to elicit 50% of the maximal response (channel activation or calcium influx). Data sourced from[3][5].

| Cell Line | Cancer Type | Parameter | Value |
|---------------------------------|-----------------|------------------|---------|
| A-498 | Renal Carcinoma | GI ₅₀ | < 20 nM |
| Various Renal Cancer Cell Lines | Renal Carcinoma | GI ₅₀ | 1-87 nM |

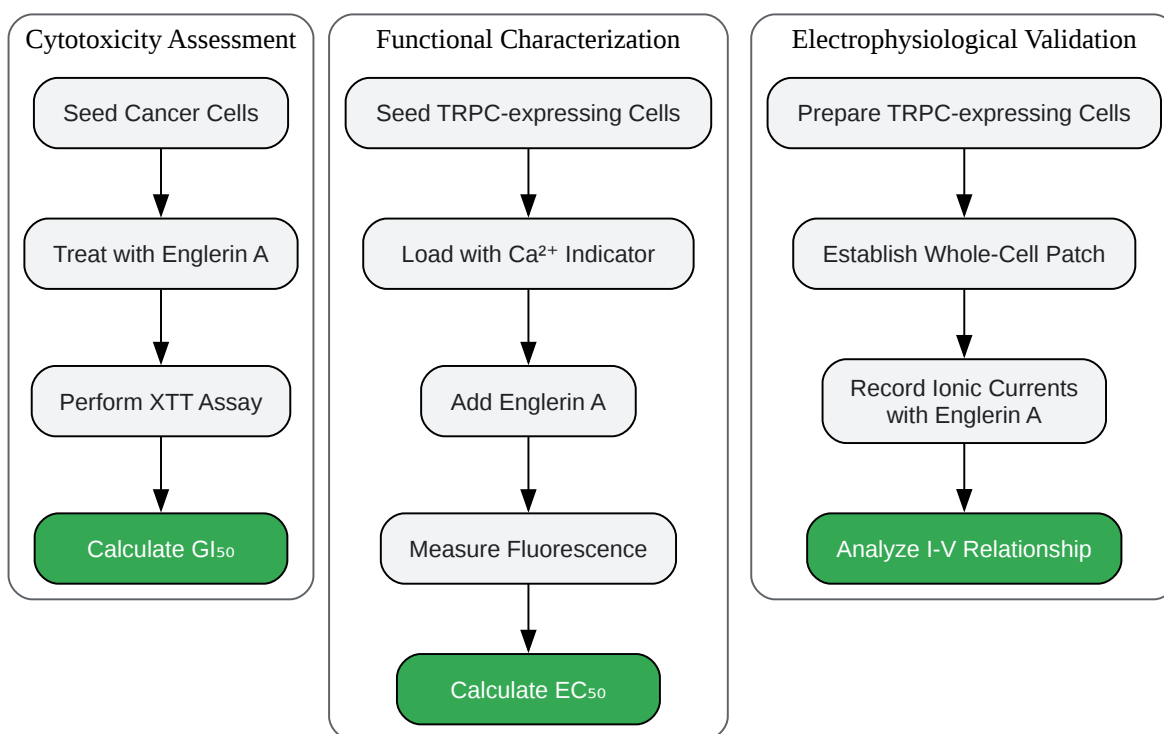
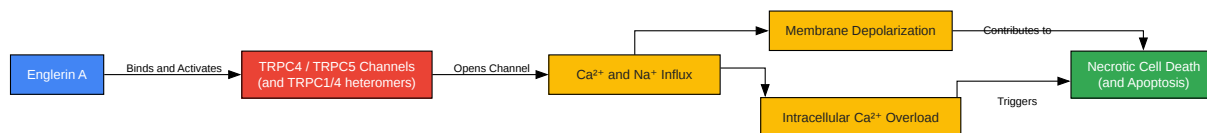
Table 2: Cytotoxic Activity of **Englerin A** on Renal Cancer Cell Lines. GI₅₀ represents the concentration of **Englerin A** required to inhibit cell growth by 50%. Data sourced from[1].

Mechanism of Action and Signaling Pathways

The binding of **Englerin A** to TRPC4 and TRPC5 channels triggers a cascade of events leading to cancer cell death. The activation of these channels results in a significant influx of Ca^{2+} and Na^{+} into the cell.^{[8][9]} This influx of cations leads to membrane depolarization and an overload of intracellular calcium.^{[4][8]} The sustained elevation of intracellular Ca^{2+} is a key factor in initiating necrotic cell death.^[8] In addition to necrosis, **Englerin A** has also been reported to induce caspase-independent apoptosis and autophagy in some cancer cell lines, although autophagy is suggested to be a survival mechanism that ultimately fails.^[2]

Recent studies using cryo-electron microscopy have revealed that **Englerin A** binds to a conserved lipid binding site between the transmembrane domains of adjacent TRPC5 subunits.^[10] This binding induces conformational changes in the pore helices, leading to a pre-open state of the channel.^[10]

Signaling Pathway Diagram



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